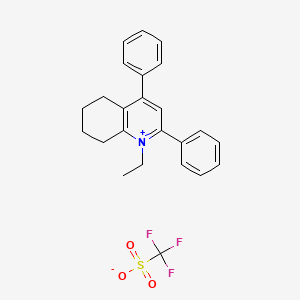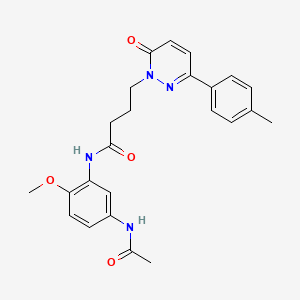
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, also known as ETDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETDQ is a cationic dye that is commonly used in biochemical and physiological studies as a fluorescent probe.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is based on its ability to bind to specific biomolecules and emit fluorescence when excited by light. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is able to bind to biomolecules through a variety of interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Once bound, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate emits fluorescence that can be detected and analyzed using various techniques, such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has been shown to have a number of biochemical and physiological effects. For example, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is its unique fluorescent properties, which allow researchers to study specific biomolecules in real-time. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate. For example, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate can be toxic to cells at high concentrations, and it may interfere with the activity of certain biomolecules.
Future Directions
There are a number of future directions for research on 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate. One area of interest is the development of new methods for synthesizing 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate that are more efficient and cost-effective. Another area of interest is the development of new applications for 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, such as in the study of protein-protein interactions and the detection of disease biomarkers. Additionally, there is a need for further research on the toxicity and safety of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, particularly in vivo.
Synthesis Methods
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is synthesized through a multi-step process that involves the condensation of ethyl acetoacetate with aniline, followed by cyclization with paraformaldehyde and reduction with sodium borohydride. The final product is obtained through the addition of trifluoromethanesulfonic acid.
Scientific Research Applications
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is commonly used as a fluorescent probe in biochemical and physiological studies. Due to its unique fluorescent properties, 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is able to bind to specific biomolecules and provide researchers with valuable information about their structure and function. 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate has been used to study the binding of proteins, nucleic acids, and lipids, as well as the activity of enzymes and ion channels.
properties
IUPAC Name |
1-ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N.CHF3O3S/c1-2-24-22-16-10-9-15-20(22)21(18-11-5-3-6-12-18)17-23(24)19-13-7-4-8-14-19;2-1(3,4)8(5,6)7/h3-8,11-14,17H,2,9-10,15-16H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLXRFLPYTZRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)


![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)
![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)
![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)
![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)
![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)
![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)